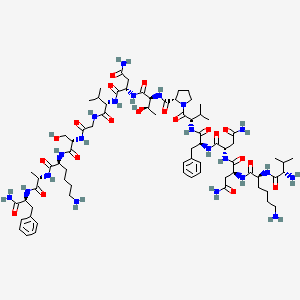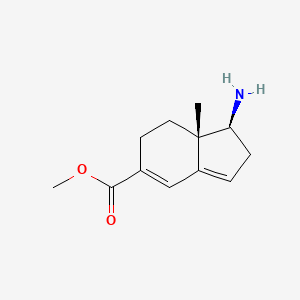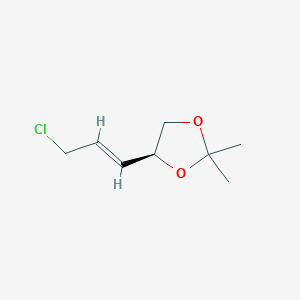![molecular formula C8H10O3 B582820 Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 154184-56-2](/img/structure/B582820.png)
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which includes a ketone and an ester functional group. It is primarily used in research and development settings, particularly in the field of organic chemistry.
Méthodes De Préparation
The synthesis of Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:
Cyclization Reaction: The starting material, often a suitable diene or enone, undergoes a cyclization reaction to form the bicyclic core structure.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Oxidation: The final step involves the oxidation of the bicyclic structure to introduce the ketone functional group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) .
Applications De Recherche Scientifique
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study its potential biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Chemical Biology: The compound is used to study biochemical pathways and interactions within cells.
Mécanisme D'action
The mechanism of action of Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate can be compared to other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and as a chiral building block.
3-Azabicyclo[3.1.0]hexane: Found in various natural and synthetic biologically active compounds.
Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-oxo-, methyl ester: A similar compound with slight structural differences.
These compounds share similar bicyclic structures but differ in their functional groups and specific applications, highlighting the unique properties and versatility of this compound .
Propriétés
IUPAC Name |
methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFPZWNLWCYGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(=O)C1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(7S,8AS)-7-mercaptohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582748.png)

![[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B582750.png)




